3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde
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Overview
Description
3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H11FO2S It is a benzaldehyde derivative characterized by the presence of ethoxy, fluoro, and methylthio substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde precursor.
Ethoxylation: Introduction of the ethoxy group is achieved through an ethoxylation reaction using ethyl alcohol and an acid catalyst.
Fluorination: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylthiolation: The methylthio group is added through a nucleophilic substitution reaction using methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The ethoxy, fluoro, and methylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.
Major Products
Oxidation: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid.
Reduction: 3-Ethoxy-4-fluoro-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-fluorobenzaldehyde: Lacks the methylthio group, resulting in different chemical properties.
4-Fluoro-5-(methylthio)benzaldehyde: Lacks the ethoxy group, affecting its reactivity and applications.
3-Ethoxy-5-(methylthio)benzaldehyde: Lacks the fluoro group, leading to variations in its chemical behavior.
Uniqueness
3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde is unique due to the combination of ethoxy, fluoro, and methylthio substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-5-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c1-3-13-8-4-7(6-12)5-9(14-2)10(8)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGXSXFYQWAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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